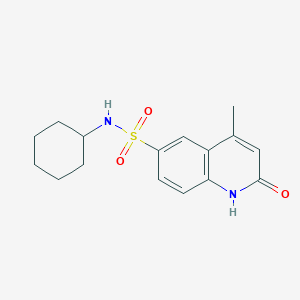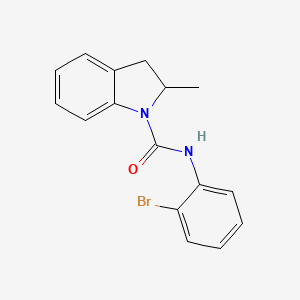
N-cyclohexyl-4-methyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide
説明
N-cyclohexyl-4-methyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide, also known as CHQ, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. CHQ is a member of the quinolone family of compounds and has been shown to exhibit a range of biochemical and physiological effects. In
作用機序
The mechanism of action of N-cyclohexyl-4-methyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in inflammation. N-cyclohexyl-4-methyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the production of inflammatory cytokines. Additionally, N-cyclohexyl-4-methyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide has been shown to inhibit the activity of the transcription factor NF-κB, which plays a key role in the regulation of inflammation.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory properties, N-cyclohexyl-4-methyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide has been shown to exhibit a range of other biochemical and physiological effects. Studies have shown that N-cyclohexyl-4-methyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide can inhibit the growth of cancer cells, making it a potential candidate for cancer treatment. N-cyclohexyl-4-methyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide has also been shown to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the primary advantages of N-cyclohexyl-4-methyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide for lab experiments is its availability. N-cyclohexyl-4-methyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide is a readily available compound that can be synthesized in large quantities, making it a cost-effective option for scientific research. Additionally, N-cyclohexyl-4-methyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide has been extensively studied, and its properties and mechanisms of action are well understood. However, one of the limitations of N-cyclohexyl-4-methyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide for lab experiments is its potential toxicity. Studies have shown that N-cyclohexyl-4-methyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide can be toxic to certain cell types at high concentrations, making it important to use caution when working with this compound.
将来の方向性
There are several potential future directions for research on N-cyclohexyl-4-methyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide. One area of research could be the development of more potent and selective inhibitors of PDE4. Additionally, further research could be done to explore the potential use of N-cyclohexyl-4-methyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide in the treatment of neurodegenerative diseases. Finally, research could be done to explore the potential use of N-cyclohexyl-4-methyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide in combination with other drugs for the treatment of cancer and other diseases.
Conclusion:
In conclusion, N-cyclohexyl-4-methyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide, or N-cyclohexyl-4-methyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. N-cyclohexyl-4-methyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory and neuroprotective properties. While N-cyclohexyl-4-methyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide has some limitations for lab experiments, it remains a promising candidate for future research in a range of scientific fields.
科学的研究の応用
N-cyclohexyl-4-methyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide has been extensively studied for its potential use in various scientific research applications. One of the primary areas of research for N-cyclohexyl-4-methyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide has been its potential as an anti-inflammatory agent. Studies have shown that N-cyclohexyl-4-methyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide can inhibit the production of inflammatory cytokines and chemokines, making it a promising candidate for the treatment of inflammatory diseases.
特性
IUPAC Name |
N-cyclohexyl-4-methyl-2-oxo-1H-quinoline-6-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c1-11-9-16(19)17-15-8-7-13(10-14(11)15)22(20,21)18-12-5-3-2-4-6-12/h7-10,12,18H,2-6H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOKAOSSVLSJZSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=C1C=C(C=C2)S(=O)(=O)NC3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49732031 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-cyclohexyl-4-methyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(3-chlorophenyl)thiourea](/img/structure/B4847048.png)
![1-(2-chlorobenzyl)-3-[2-oxo-2-(2-thienyl)ethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4847056.png)
![3-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4847059.png)
![1-[4-(acetylamino)phenyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4847064.png)
![N~2~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)-N~1~-[4-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4847065.png)

![ethyl 2-(3-{2-cyano-3-[(3-methylphenyl)amino]-3-oxo-1-propen-1-yl}-2,5-dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4847075.png)
![3-chloro-4-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzaldehyde](/img/structure/B4847080.png)
![1-[(2-fluorobenzyl)sulfonyl]-N-(2-methoxyethyl)-4-piperidinecarboxamide](/img/structure/B4847101.png)
![N-(3-chloro-4-fluorophenyl)-2-{[(4-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4847106.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[3-(1-pyrrolidinyl)propyl]propanamide](/img/structure/B4847135.png)
![3-({[2-(4-fluorophenyl)-1,3-thiazol-4-yl]methyl}thio)-4-methyl-5-phenyl-4H-1,2,4-triazole](/img/structure/B4847143.png)
![5-{4-[(4-chlorobenzyl)oxy]phenyl}-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4847154.png)
![methyl 3-(4-methoxybenzyl)-1-(3-methoxyphenyl)-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4847155.png)